molecular formula C13H14N4O2 B2915422 N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421482-53-2

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2915422
CAS No.: 1421482-53-2
M. Wt: 258.281
InChI Key: MTOYSIOIHAYXME-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitates the cleavage of the C–C bond . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[5,1-b][1,3]oxazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unique due to its specific structural features and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.

Biological Activity

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of 258.28 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂
Molecular Weight258.28 g/mol
CAS Number1421509-08-1

Anticancer Activity

Research indicates that compounds within the oxazine family, including derivatives like this compound, exhibit significant anticancer properties. For instance, studies have shown that oxazine derivatives can inhibit various cancer cell lines effectively. A notable study demonstrated that certain oxazines achieved IC50 values as low as 0.046–0.24 μM against gastric carcinoma and epidermoid carcinoma cell lines, outperforming established drugs like erlotinib and gefitinib .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth and survival. The MTT assay is commonly employed to assess cell viability and cytotoxicity in these studies, where a shift from yellow to purple indicates cell death due to loss of metabolic activity .

Antimicrobial Properties

Preliminary investigations also suggest antimicrobial activity for this compound. The pyrazole nucleus is known for its broad spectrum of biological activities, including antibacterial and antifungal properties . The structural characteristics of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives likely contribute to their efficacy against microbial pathogens.

Case Studies and Research Findings

Several research articles provide insights into the biological activities of similar compounds:

  • Oxazines as Anticancer Agents : A study highlighted the synthesis and evaluation of various oxazine derivatives against multiple cancer cell lines. The results indicated remarkable inhibition rates and suggested further exploration into their therapeutic potential .
  • Pyrazole Derivatives : A review focused on the diverse biological activities of pyrazole compounds, noting their applications in treating inflammation and cancer. It emphasized the importance of structural modifications in enhancing bioactivity .
  • Antioxidant Activity : Some studies have reported that oxazine derivatives can enhance antioxidant enzyme activities in cells, potentially providing protective effects against oxidative stress .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-12(15-8-10-4-1-2-5-14-10)11-9-16-17-6-3-7-19-13(11)17/h1-2,4-5,9H,3,6-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYSIOIHAYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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